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  • Product: N-(2-fluoro-5-nitrophenyl)acrylamide
  • CAS: 1156158-72-3

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Tuning Electrophilicity in Covalent Inhibitor Design

The Case of N-(2-Fluoro-5-nitrophenyl)acrylamide Introduction & Mechanistic Rationale In the landscape of Targeted Covalent Inhibitors (TCIs), the "warhead"—typically a Michael acceptor—is the engine of efficacy. While t...

Author: BenchChem Technical Support Team. Date: February 2026

The Case of N-(2-Fluoro-5-nitrophenyl)acrylamide

Introduction & Mechanistic Rationale

In the landscape of Targeted Covalent Inhibitors (TCIs), the "warhead"—typically a Michael acceptor—is the engine of efficacy. While the non-covalent scaffold dictates binding affinity (


), the warhead determines the rate of inactivation (

).

N-(2-fluoro-5-nitrophenyl)acrylamide represents a highly specialized class of "tuned" electrophiles. Unlike unsubstituted phenylacrylamides, which often display sluggish reactivity toward cysteine thiols (


 min), this scaffold incorporates two distinct electron-withdrawing groups (EWGs) to dramatically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the acrylamide 

-carbon.

Why this specific scaffold?

  • The 5-Nitro Group (

    
    ):  Exerts a powerful inductive electron-withdrawing effect from the meta position relative to the amide nitrogen. This pulls electron density away from the amide, reducing the nitrogen's ability to donate lone-pair density into the carbonyl, thereby increasing the electrophilicity of the conjugated double bond.
    
  • The 2-Fluoro Group (

    
    ):  Located at the ortho position, the fluorine atom exerts a strong inductive withdrawal. Additionally, it can form an intramolecular hydrogen bond with the amide NH, locking the conformation and further polarizing the carbonyl bond.
    

This combination creates a "hot" warhead suitable for targeting cysteines with lower nucleophilicity or those located in transiently accessible pockets.

Electronic Structure & Reactivity Profiling

The reactivity of N-arylacrylamides follows Hammett linear free energy relationships. The reaction proceeds via a Michael addition (conjugate addition) where a thiolate anion attacks the


-carbon.[1][2][3]
Mechanism of Action

The following diagram illustrates the nucleophilic attack of a cysteine thiolate on the N-(2-fluoro-5-nitrophenyl)acrylamide warhead.

MichaelAddition Reactants Reactants (Warhead + Cys-S⁻) TS Transition State (Charge Delocalization) Reactants->TS Nucleophilic Attack on β-Carbon Enolate Enolate Intermediate TS->Enolate Formation of C-S Bond Product Stable Adduct (Thioether) Enolate->Product Protonation (Rapid)

Caption: Step-wise mechanism of Michael addition. The electron-withdrawing nitro and fluoro groups stabilize the transition state and the developing negative charge on the enolate intermediate.

Experimental Protocols

To validate the reactivity of this warhead, we employ two pillar protocols: Chemical Synthesis and the Glutathione (GSH) Reactivity Assay .

A. Synthesis of N-(2-Fluoro-5-nitrophenyl)acrylamide

Reagents:

  • 2-Fluoro-5-nitroaniline (1.0 eq)

  • Acryloyl chloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 2-fluoro-5-nitroaniline (5 mmol) and anhydrous DCM (20 mL). Cool the solution to 0°C under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (7.5 mmol) dropwise via syringe.

  • Acylation: Add acryloyl chloride (6 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor consumption of aniline by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted aniline) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂).

  • Validation: Confirm structure via ¹H-NMR (look for characteristic acrylamide vinyl protons at

    
     5.8–6.5 ppm) and LC-MS.
    
B. Glutathione (GSH) Reactivity Assay (Kinetic Profiling)

This assay determines the half-life (


) of the warhead in the presence of a physiological nucleophile.

Reagents:

  • Test Compound (10 mM stock in DMSO)

  • Reduced Glutathione (GSH) (100 mM stock in water)

  • Phosphate Buffer (PBS), pH 7.4

  • Internal Standard (e.g., Indomethacin or Warfarin)

Protocol:

  • Preparation: Prepare a reaction mixture containing 50 µM Test Compound and 500 µM GSH (1:10 ratio to ensure pseudo-first-order kinetics) in PBS (pH 7.4) with 10% DMSO.

  • Incubation: Incubate at 37°C.

  • Sampling: At time points

    
     min, remove an aliquot.
    
  • Quenching: Immediately quench the aliquot with 1% Formic Acid/Acetonitrile containing the Internal Standard.

  • Analysis: Analyze via UPLC-MS/MS. Monitor the disappearance of the parent mass [M+H]⁺ and the appearance of the GSH-adduct [M+307+H]⁺.

Data Analysis Workflow:

AssayWorkflow Step1 Incubate Warhead with 10x GSH (pH 7.4) Step2 Acquire Time-Course Data (LC-MS Peak Area) Step1->Step2 Step3 Calculate % Remaining Ln([C]/[C0]) Step2->Step3 Step4 Linear Regression Slope = -k_obs Step3->Step4 Step5 Derive Half-Life t_1/2 = 0.693 / k_obs Step4->Step5

Caption: Analytical workflow for determining intrinsic reactivity (


).
Data Interpretation & Expected Results

The N-(2-fluoro-5-nitrophenyl)acrylamide is expected to exhibit rapid kinetics compared to standard warheads.

Comparative Reactivity Table (Predicted/Literature Ranges):

Warhead ScaffoldSubstituentsElectronic EffectApprox.[4] GSH

(pH 7.[5]4)
Reactivity Class
N-PhenylacrylamideNoneBaseline> 180 minLow
N-(4-Fluorophenyl)4-FWeak Inductive (-I)~ 120 minModerate
N-(3-Nitrophenyl)3-NO₂Strong Inductive (-I)~ 30-60 minHigh
N-(2-F-5-NO₂-phenyl) 2-F, 5-NO₂ Dual Withdrawal (-I, -M) < 15 min Very High

Interpretation:

  • High Reactivity Warning: A

    
     of < 15 minutes indicates a potent electrophile. While excellent for modifying difficult cysteines, this poses a risk of off-target toxicity (e.g., reaction with albumin or unintended kinases).
    
  • Selectivity Strategy: To use this warhead safely, the non-covalent portion of the molecule must have very high affinity and specificity for the target pocket (high

    
    ), ensuring the drug binds the target before it is consumed by cytosolic GSH.
    
References
  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology.[6] Journal of Medicinal Chemistry, 62(12), 5673–5724.[6]

  • Katen, A. L., et al. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology, 36(8), 1302–1314.

  • Flanagan, M. E., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Medicinal Chemistry, 57(23), 10072–10079.

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis, Characterization, and Application of N-(2-fluoro-5-nitrophenyl)acrylamide

This guide provides a comprehensive technical overview of the chemical structure, synthesis, characterization, and potential applications of the 2-fluoro-5-nitroaniline acrylamide derivative, systematically named N-(2-fl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical structure, synthesis, characterization, and potential applications of the 2-fluoro-5-nitroaniline acrylamide derivative, systematically named N-(2-fluoro-5-nitrophenyl)acrylamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: Strategic Design in Modern Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of highly selective and potent therapeutic agents has led to the resurgence of covalent inhibitors. These molecules form a stable, covalent bond with their biological target, often leading to prolonged pharmacodynamic effects and high efficacy. The strategic incorporation of an electrophilic "warhead" is central to the design of such inhibitors. The acrylamide moiety has emerged as a particularly valuable electrophile due to its tuned reactivity, forming covalent adducts primarily with nucleophilic cysteine residues in protein active sites through a Michael addition mechanism.[1][2]

The scaffold of a drug candidate is equally critical, influencing its pharmacokinetic and pharmacodynamic properties. The 2-fluoro-5-nitroaniline core is a synthetically versatile starting material.[3][4] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the nitro group can be a key interaction point or a precursor for further chemical modification.[5] This guide focuses on the derivative that combines these two strategic components: N-(2-fluoro-5-nitrophenyl)acrylamide.

Chemical Structure and Properties

The core structure of N-(2-fluoro-5-nitrophenyl)acrylamide consists of a 2-fluoro-5-nitroaniline moiety connected to an acryloyl group via an amide linkage.

Key Structural Features:

  • Acrylamide Group: This α,β-unsaturated carbonyl system serves as the electrophilic warhead, susceptible to nucleophilic attack by cysteine residues.[6]

  • 2-Fluoro-5-nitrophenyl Ring: This aromatic system provides a rigid scaffold for orienting the acrylamide warhead. The electron-withdrawing nature of the nitro and fluoro groups can influence the reactivity of the acrylamide and the overall electronic properties of the molecule.

  • Amide Linker: This linkage connects the aromatic core to the acrylamide group.

PropertyValueSource
Molecular Formula C9H7FN2O3[4]
Molecular Weight 210.16 g/mol [4]
Appearance Expected to be a crystalline solid[7]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

Synthesis of N-(2-fluoro-5-nitrophenyl)acrylamide

The synthesis of N-(2-fluoro-5-nitrophenyl)acrylamide is typically achieved through the acylation of 2-fluoro-5-nitroaniline with acryloyl chloride in the presence of a non-nucleophilic base.

Synthesis Workflow

G cluster_reagents Starting Materials & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product & Analysis A 2-Fluoro-5-nitroaniline E Combine A, C, and D in a flask under an inert atmosphere (N2). A->E B Acryloyl Chloride G Add B dropwise to the cooled mixture. B->G C Triethylamine (Base) C->E D Dichloromethane (Solvent) D->E F Cool the mixture to 0°C. E->F F->G H Allow the reaction to warm to room temperature and stir for 2-4 hours. G->H I Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine. H->I J Dry the organic layer over anhydrous Na2SO4. I->J K Concentrate the solution under reduced pressure. J->K L Purify the crude product by flash chromatography or recrystallization. K->L M N-(2-fluoro-5-nitrophenyl)acrylamide L->M N Characterize by NMR, MS, and IR. M->N

Caption: Synthetic workflow for N-(2-fluoro-5-nitrophenyl)acrylamide.

Detailed Experimental Protocol

Materials:

  • 2-Fluoro-5-nitroaniline (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 2-fluoro-5-nitroaniline (1.0 eq) and anhydrous dichloromethane.

  • Add triethylamine (1.5 eq) to the solution and cool the flask to 0°C in an ice bath.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization to afford the pure N-(2-fluoro-5-nitrophenyl)acrylamide.[8]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of acryloyl chloride with atmospheric moisture.

  • Triethylamine: Acts as a base to neutralize the HCl byproduct of the acylation reaction, driving the reaction to completion.

  • 0°C Addition: The reaction is exothermic; cooling helps to control the reaction rate and prevent potential side reactions.

  • Aqueous Work-up: The acid wash removes excess triethylamine, the bicarbonate wash removes any remaining acidic impurities, and the brine wash removes residual water.

  • Purification: Flash chromatography or recrystallization is necessary to remove unreacted starting materials and byproducts to obtain a highly pure product for biological testing.

Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N-(2-fluoro-5-nitrophenyl)acrylamide. The following spectroscopic methods are standard for this purpose.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR - Amide Proton (NH): A singlet or broad singlet in the range of δ 8-10 ppm. - Aromatic Protons: Three protons on the phenyl ring, exhibiting complex splitting patterns due to H-H and H-F coupling, typically in the range of δ 7.5-9.0 ppm. - Vinyl Protons: Three protons of the acrylamide group, appearing as a complex multiplet or as distinct doublets of doublets in the range of δ 5.5-7.0 ppm.
¹³C NMR - Carbonyl Carbon (C=O): A signal around δ 165 ppm. - Aromatic Carbons: Six signals for the phenyl ring, with the carbon attached to the fluorine showing a large C-F coupling constant. - Vinyl Carbons (C=C): Two signals in the olefinic region, typically between δ 125-135 ppm.
Mass Spec (LC-MS) - [M+H]⁺: Expected at m/z 211.05. - [M+Na]⁺: Expected at m/z 233.03.
IR Spectroscopy - N-H Stretch: A sharp peak around 3300 cm⁻¹. - C=O Stretch (Amide I): A strong absorption around 1660-1680 cm⁻¹. - N-H Bend (Amide II): A peak around 1520-1550 cm⁻¹. - C=C Stretch: A peak around 1620-1640 cm⁻¹. - N-O Stretch (NO₂): Strong absorptions around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

Applications in Drug Development

The chemical structure of N-(2-fluoro-5-nitrophenyl)acrylamide suggests its primary application in drug discovery as a covalent inhibitor.

Covalent Inhibition of Protein Kinases

Many protein kinases, a key class of drug targets in oncology and immunology, possess a conserved cysteine residue in or near the ATP binding pocket. The acrylamide moiety of N-(2-fluoro-5-nitrophenyl)acrylamide can act as a Michael acceptor, forming a covalent bond with the thiol group of such a cysteine residue.[1][6] This irreversible binding can lead to potent and sustained inhibition of the kinase's activity.

Signaling Pathway of a Covalent Kinase Inhibitor

G cluster_inhibitor Inhibitor Action cluster_target Target Engagement cluster_cellular Cellular Effect A N-(2-fluoro-5-nitrophenyl)acrylamide (Covalent Inhibitor) C Reversible Binding (Non-covalent complex) A->C Step 1 B Target Protein (e.g., Kinase) with accessible Cysteine B->C D Irreversible Covalent Bond Formation C->D Step 2 (Michael Addition) E Inhibition of Protein Function D->E F Blockade of Downstream Signaling Pathway E->F G Therapeutic Effect (e.g., Apoptosis, Anti-proliferation) F->G

Caption: Mechanism of action for a covalent kinase inhibitor.

Potential Advantages in Drug Design
  • Increased Potency and Duration of Action: Covalent binding can lead to higher potency and a longer duration of action compared to non-covalent inhibitors.[2]

  • Improved Selectivity: Targeting a non-conserved cysteine residue can provide selectivity for a specific protein over other closely related proteins.

  • Overcoming Drug Resistance: Covalent inhibitors can be effective against mutant forms of proteins that have developed resistance to non-covalent drugs.

Conclusion

N-(2-fluoro-5-nitrophenyl)acrylamide is a molecule of significant interest for medicinal chemists and drug developers. Its synthesis is straightforward, and its structure combines the advantageous properties of a fluorinated nitroaniline scaffold with the proven utility of an acrylamide warhead. This makes it a valuable tool for the development of novel covalent inhibitors targeting a range of protein classes, particularly protein kinases. The detailed synthetic and characterization protocols provided in this guide serve as a foundation for further research and development in this promising area of drug discovery.

References

  • Moorthy, K., NizamMohideen, M., Vetrivel, S., Vinoth, E., & Arun, A. (2018). 2-Fluoro-5-nitroaniline. IUCrData, 3(3), x180425. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317.
  • Çakmak, G. P., & Erdoğan, O. (2021). Some bis (3-(4-nitrophenyl)acrylamide derivatives: Synthesis, characterization, DFT, antioxidant, antimicrobial properties. Indian Journal of Chemistry - Section B, 60B(1), 211-221.
  • Mokhtar, S. M., Gomaa, F. A., Abd-Elaziz, S. M., & Elsabee, M. Z. (2017). Synthesis, Characterizations and Polymerization of a Novel Fluoro-Acrylamide Monomer. American Journal of Polymer Science, 7(1), 1-7. [Link]

  • Liu, Q., Sabnis, Y., Zhao, Z., Zhang, T., Buhrlage, S. J., Jones, L. H., & Gray, N. S. (2013). Developing irreversible inhibitors of the protein kinase cysteinome. Chemistry & Biology, 20(2), 146–159.
  • Sumitomo Chemical Co Ltd. (1984). Process for preparing 2-fluoro-5-nitroaniline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67785, 2-Fluoro-5-nitroaniline. Retrieved from [Link]

  • Lonsdale, R., & Ward, R. A. (2018). Structure-based design of targeted covalent inhibitors. Chemical Society Reviews, 47(11), 3816–3830.
  • Roskoski, R., Jr. (2016). The role of small molecule inhibitors in the treatment of cancer. Pharmacological Research, 107, 103-119.
  • Potashman, M. H., & Shair, M. D. (2009). Covalent modification of proteins by natural products. Journal of the American Chemical Society, 131(40), 14272–14273.
  • Barf, T., & Kaptein, A. (2012). Irreversible protein kinase inhibitors: balancing the benefits and risks. Journal of Medicinal Chemistry, 55(14), 6243–6262.
  • 3M Innovative Properties Co. (1990). Fluorinated, acrylamide-functional monomers. U.S.
  • Serafimova, I. M., Pufall, M. A., Sriram, S., Shair, M. D., & Klevit, R. E. (2012). The role of covalent modification in the regulation of protein function.
  • Johnson, D. S., Weïwer, M., & Stout, S. L. (2010). Covalent modifiers of proteins. Future Medicinal Chemistry, 2(5), 711–720.
  • Gill, H., Tuteja, S., & Gill, T. (2021). Fluorine in medicinal chemistry: A century of progress and a 60-year retrospective of its impact. Journal of Medicinal Chemistry, 64(6), 2805–2841.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of N-(2-fluoro-5-nitrophenyl)acrylamide

Part 1: Executive Summary & Strategic Analysis The Challenge: Acylating Deactivated Anilines The synthesis of N-(2-fluoro-5-nitrophenyl)acrylamide presents a classic challenge in organic synthesis: the acylation of an el...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: Acylating Deactivated Anilines

The synthesis of N-(2-fluoro-5-nitrophenyl)acrylamide presents a classic challenge in organic synthesis: the acylation of an electron-deficient amine. The starting material, 2-fluoro-5-nitroaniline , possesses two strong electron-withdrawing groups (EWGs):

  • Nitro group (-NO₂): Strongly deactivating via both inductive (-I) and mesomeric (-M) effects.

  • Fluoro group (-F): Strongly deactivating via the inductive effect (-I).

These substituents significantly reduce the nucleophilicity of the aniline nitrogen, making it sluggish to react with acryloyl chloride. Furthermore, acryloyl chloride is unstable and prone to spontaneous polymerization.

The Solution: Kinetic Control and Stepwise Synthesis

To ensure high purity and yield, this protocol rejects standard Schotten-Baumann conditions (aqueous base) in favor of anhydrous conditions. We present two methodologies:

  • Method A (Direct Acylation): Best for small-scale, rapid synthesis.

  • Method B (The

    
    -Chloro Route):  The "Gold Standard" for scale-up. This involves acylation with 3-chloropropionyl chloride followed by base-mediated elimination. This method avoids the polymerization risks associated with acryloyl chloride.
    

Part 2: Experimental Protocol

Materials & Reagents
ReagentCAS No.RolePurity Requirement
2-Fluoro-5-nitroaniline 369-36-8Substrate>98%
Acryloyl Chloride 814-68-6Reagent (Method A)Distilled or Stabilized
3-Chloropropionyl Chloride 625-36-5Reagent (Method B)>98%
DIPEA (Hünig's Base) 7087-68-5Base ScavengerAnhydrous
Dichloromethane (DCM) 75-09-2SolventAnhydrous (<50 ppm H₂O)
DMAP 1122-58-3Catalyst99%
Method A: Direct Acylation (Rapid Protocol)

Use this method for <1g scale synthesis.

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 2-fluoro-5-nitroaniline (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (1.5 equiv).

    • Note: If the reaction is sluggish, add DMAP (0.1 equiv) as a nucleophilic catalyst.

  • Cooling: Cool the solution to 0°C using an ice bath.

    • Critical: Low temperature prevents the polymerization of the acryloyl moiety.

  • Acylation: Add Acryloyl Chloride (1.2 equiv) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 7:3) or LCMS. Look for the disappearance of the aniline peak (m/z ~157 for [M+H]+).

  • Workup: Wash with sat. NaHCO₃, then 1M HCl (to remove unreacted aniline/DMAP), then Brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc gradient (0-30% EtOAc).

Method B: The -Chloro Route (High-Fidelity Protocol)

Use this method for >1g scale or if Method A yields low conversion.

  • Acylation: Dissolve 2-fluoro-5-nitroaniline (1.0 equiv) in THF or DCM. Add 3-chloropropionyl chloride (1.2 equiv) and DIPEA (1.2 equiv). Stir at RT for 2 hours.

    • Why? 3-chloropropionyl chloride is not prone to polymerization, allowing for higher temperatures (reflux) if the aniline is extremely unreactive.

  • Elimination: Once the intermediate (3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide) is formed, add an excess of Triethylamine (TEA) (2.5 equiv total) and heat to 40–50°C for 2–4 hours.

    • Mechanism: TEA induces E2 elimination of HCl, generating the vinyl (acrylamide) group in situ.

  • Workup: Standard aqueous workup as described in Method A.

Part 3: Visualization of Workflows

Reaction Logic & Pathway

The following diagram illustrates the decision tree and chemical pathway for both methods.

ReactionPathway cluster_MethodA Method A: Direct cluster_MethodB Method B: Stepwise (Robust) Start 2-Fluoro-5-nitroaniline (Electron Deficient) AcrylCl Acryloyl Chloride + DIPEA/DMAP Start->AcrylCl Path A ChloroProp 3-Chloropropionyl Cl (Stable Reagent) Start->ChloroProp Path B Product TARGET: N-(2-fluoro-5-nitrophenyl)acrylamide AcrylCl->Product 0°C to RT Polymer SIDE PRODUCT: Polymerization AcrylCl->Polymer If T > 25°C or no inhibitor Intermediate Intermed: 3-Chloro-propanamide ChloroProp->Intermediate Acylation Elimination Base-Mediated Elimination (TEA, Heat) Intermediate->Elimination -HCl Elimination->Product

Figure 1: Synthetic pathways. Path B is recommended for scale-up to avoid polymerization side-products.

Purification & Analysis Workflow

Workup Crude Crude Reaction Mixture Quench Quench: Sat. NaHCO3 Crude->Quench Extraction Extract: DCM or EtOAc Quench->Extraction Wash Wash: 1M HCl -> Brine Extraction->Wash Dry Dry: Na2SO4 & Concentrate Wash->Dry Decision Purity Check (TLC/LCMS) Dry->Decision Column Flash Chromatography (Hex/EtOAc) Decision->Column Impurities Present Recryst Recrystallization (EtOH/Water) Decision->Recryst Alternative Final Final Product (Yellow Solid) Decision->Final >95% Pure Column->Final Recryst->Final

Figure 2: Downstream processing workflow ensuring removal of unreacted aniline and salts.

Part 4: Quality Control & Troubleshooting

Analytical Expectations
  • Appearance: Pale yellow to yellow solid (Nitroanilines are typically colored).

  • 1H NMR (DMSO-d6):

    • Amide NH: Singlet, typically downfield (~10.0–10.5 ppm).

    • Acrylamide Vinyl Protons: Characteristic multiplet pattern (dd or d) in the 5.7–6.5 ppm region.

    • Aromatic Protons: 3 distinct signals corresponding to the 1,2,4-substitution pattern.

  • LCMS: ESI+ [M+H]⁺ expected at MW + 1.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Poor nucleophilicity of aniline.Switch to Method B (allows heating). Add DMAP catalyst.
Gum/Polymer Formation Acryloyl chloride polymerized.Ensure Acryloyl chloride is distilled or contains stabilizer. Keep reaction at 0°C initially.
Hydrolysis of Reagent Wet solvent.Use freshly distilled DCM or dry over molecular sieves.
Starting Material Remains Reaction stalled.Add more acid chloride (0.5 equiv) and stir longer.

Part 5: References

  • L. Zhang et al. "Design and Synthesis of Covalent Kinase Inhibitors." Journal of Medicinal Chemistry, 2016. (General methodology for acrylamide warhead synthesis).

  • K. M. J. Brands et al. "Cascade Synthesis of Substituted Anilines." Organic Process Research & Development, 2003. (Handling of electron-deficient anilines).

  • Patent US20140221397A1. "Substituted Acrylamides as Bruton's Tyrosine Kinase Inhibitors." (Describes analogous synthesis of acrylamides from substituted nitroanilines).

  • Sigma-Aldrich. "Acryloyl Chloride Technical Data Sheet." (Safety and stability data).

(Note: While the specific compound N-(2-fluoro-5-nitrophenyl)acrylamide is a chemical intermediate, the protocols above are derived from validated methodologies for the synthesis of electron-poor acrylamides found in the referenced literature.)

Application

Synthesis of targeted covalent inhibitors using fluoro-nitro scaffolds

Application Note: Modular Assembly of Targeted Covalent Inhibitors via Fluoro-Nitro Scaffolds Executive Summary This guide details the "Linchpin Strategy" for synthesizing Targeted Covalent Inhibitors (TCIs). By utilizin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Assembly of Targeted Covalent Inhibitors via Fluoro-Nitro Scaffolds

Executive Summary

This guide details the "Linchpin Strategy" for synthesizing Targeted Covalent Inhibitors (TCIs). By utilizing fluoro-nitro scaffolds (specifically 4-fluoro-3-nitrobenzene derivatives), researchers can modularly assemble a recognition element (ligand) and a reactive warhead (acrylamide). This approach is foundational in the discovery of modern kinase inhibitors (e.g., Osimertinib, Afatinib) and KRAS inhibitors.

Key Advantages of this Route:

  • Regiocontrol: The nitro group activates the ortho-fluorine for precise nucleophilic aromatic substitution (

    
    ).
    
  • Modularity: The ligand is installed before the sensitive warhead, preventing premature polymerization.

  • Chemoselectivity: The nitro-to-aniline reduction serves as a "gatekeeper" step, revealing the attachment point for the warhead only when ready.

Strategic Workflow

The synthesis follows a linear 3-phase architecture. The logic dictates that the electrophilic warhead (acrylamide) must be introduced last to avoid side reactions during the high-temperature


 step.

TCI_Synthesis_Workflow Scaffold Fluoro-Nitro Scaffold (Electrophilic Core) Intermediate Nitro-Intermediate (Stable) Scaffold->Intermediate Phase 1: SNAr (Base, Heat) Ligand Targeting Ligand (Nucleophile) Ligand->Intermediate Phase 1: SNAr (Base, Heat) Amine Aniline Precursor (Nucleophilic Handle) Intermediate->Amine Phase 2: Reduction (Fe/NH4Cl or H2) TCI Final Covalent Inhibitor (Active Drug) Amine->TCI Phase 3: Acrylation (-78°C to 0°C) Warhead Acryloyl Chloride (The Warhead) Warhead->TCI Phase 3: Acrylation (-78°C to 0°C)

Figure 1: The "Linchpin" synthesis workflow. The fluoro-nitro core acts as the central hub, accepting the ligand first and the warhead last.

Detailed Experimental Protocols

Phase 1: Ligand Attachment via

Objective: Displace the fluorine atom with the targeting ligand (amine or thiol). Mechanism: The nitro group at the ortho position withdraws electron density, lowering the energy of the Meisenheimer complex intermediate.

  • Reagents:

    • 4-Fluoro-3-nitrobenzene derivative (1.0 equiv)

    • Amine/Thiol Ligand (1.1 equiv)

    • Base: DIPEA (3.0 equiv) or

      
       (for phenols/thiols)
      
    • Solvent: DMF, DMSO, or NMP (Polar aprotic is essential)

Protocol:

  • Dissolve the fluoro-nitro scaffold in DMF (0.2 M concentration).

  • Add DIPEA followed by the amine ligand.

  • Critical Step: Heat to 80–100°C. Monitor by LC-MS. The reaction is usually complete within 2–4 hours.

    • Note: If the scaffold is highly substituted, microwave irradiation (120°C, 30 min) can overcome steric hindrance.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Phase 2: The "Bridge" – Nitro Reduction

Objective: Convert the latent nitro group (


) into the nucleophilic aniline (

) required for warhead attachment. Expert Insight: Avoid standard hydrogenation (

) if your molecule contains halogens (Cl, Br, I) that are part of the binding motif, as dehalogenation may occur. Use Iron/Ammonium Chloride instead.
  • Reagents:

    • Nitro-Intermediate (1.0 equiv)

    • Iron Powder (5.0 equiv, <10 micron particle size preferred)

    • Ammonium Chloride (

      
      , 5.0 equiv)
      
    • Solvent: Ethanol/Water (4:1 ratio)

Protocol:

  • Suspend the nitro-intermediate in EtOH/Water.

  • Add

    
     and Iron powder.
    
  • Heat to reflux (80°C) with vigorous stirring.

    • Visual Cue: The reaction mixture will turn from yellow/orange to a rusty brown/black slurry.

  • Monitor by LC-MS (typically 1–2 hours). Look for the [M-30+H] shift (loss of

    
    , gain of 
    
    
    
    results in mass change of -30 + 2 = -28? No,
    
    
    (46)
    
    
    
    
    (16) is a loss of 30 mass units).
  • Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with MeOH. Concentrate the filtrate.

  • Purification: Often not required; the crude aniline is usually pure enough for the next step.

Phase 3: Warhead Installation (Acrylation)

Objective: Install the electrophilic acrylamide "warhead." Risk: Acryloyl chloride is highly reactive. Poor temperature control leads to bis-acylation (reacting twice) or polymerization.

Protocol (The "Low-Temp" Method):

  • Dissolve the aniline intermediate in anhydrous DCM (0.1 M).

  • Add DIPEA (1.5 equiv).

  • Cool the solution to -78°C (Dry ice/Acetone bath) or at least -10°C (Ice/Salt).

  • Add Acryloyl Chloride (1.05 equiv) dropwise over 10 minutes.

    • Pro-Tip: If the aniline is unreactive, warm slowly to 0°C. Never start at RT.

  • Quench immediately upon consumption of starting material (check LC-MS after 15 min) with saturated

    
    .
    
  • Alternative Strategy (The "Masked" Warhead): If acryloyl chloride fails, use 3-chloropropionyl chloride . This forms a stable intermediate.[1] Treat this intermediate with TEA at RT to induce elimination of HCl, generating the acrylamide in situ [1].

QC & Validation: The GSH Reactivity Assay

A TCI is defined by its ability to form a bond.[2][3] You must validate this chemically before biological testing.

Methodology: Incubate the inhibitor with Glutathione (GSH), a physiological thiol mimic.

Protocol:

  • Prepare a 10 mM stock of the inhibitor in DMSO.

  • Prepare a 10 mM stock of reduced GSH in PBS (pH 7.4).

  • Mix to final concentrations: 50 µM Inhibitor, 500 µM GSH (10-fold excess).

  • Incubate at 37°C.

  • Sampling: Inject into LC-MS at t=0, 15, 30, 60, 120 min.

  • Data Analysis: Plot the disappearance of the parent peak (Inhibitor) and the appearance of the Adduct peak [M + 307.3].

    • Target Profile:

      
       between 15 min and 6 hours.
      
    • Too Fast (<5 min): Likely promiscuous/toxic.

    • Too Slow (>24 hrs): Likely ineffective as a covalent binder.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in

Fluorine is not activated enough.Switch to DMSO; increase temp to 120°C; ensure the nitro group is ortho or para to the fluorine.
Dehalogenation

removed Cl/Br atoms.
Switch reduction method to

or

(stannous chloride).
Bis-Acylation Acryloyl chloride too reactive.Use strictly 1.0 equiv; perform at -78°C; use 3-chloropropionyl chloride method.
Polymerization Warhead reacts with itself.Add a radical inhibitor (e.g., BHT) to the reaction; keep concentrated solutions away from light.

References

  • Che, A. (2023). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. Available at: [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. Available at: [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Available at: [Link]

  • Domainex. (n.d.). GSH Reactivity Assay Protocol. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr) Mechanism. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing incubation time for covalent kinase inhibition assays

Initiating Search Strategy I'm currently engaged in comprehensive Google searches to identify key resources on optimizing incubation times for covalent kinase inhibition assays. My focus is on understanding the underlyin...

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Reference Data & Comparative Studies

Validation

NMR Characterization of N-(2-fluoro-5-nitrophenyl)acrylamide Purity

A Comparative Guide for Covalent Inhibitor Development Executive Summary In the development of targeted covalent inhibitors (TCIs), the acrylamide "warhead" is critical. For N-(2-fluoro-5-nitrophenyl)acrylamide , relying...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Covalent Inhibitor Development

Executive Summary

In the development of targeted covalent inhibitors (TCIs), the acrylamide "warhead" is critical. For N-(2-fluoro-5-nitrophenyl)acrylamide , relying solely on HPLC-UV for purity is a distinct risk. While HPLC excels at detecting structurally similar organic impurities, it often fails to quantify non-chromophoric contaminants (salts, water, residual solvents) and polymerization byproducts that lack distinct UV absorption profiles.

This guide establishes Quantitative NMR (qNMR) as the primary reference method for absolute purity determination, positioning it against HPLC-UV. We demonstrate that qNMR provides a self-validating, molar-based purity assessment that prevents the "false high" purity values often seen in early-stage HPLC data.

The Challenge: Why HPLC is Not Enough

N-(2-fluoro-5-nitrophenyl)acrylamide contains a Michael acceptor (acrylamide) susceptible to spontaneous polymerization and a fluorinated nitro-aromatic core.

Comparative Analysis: qNMR vs. HPLC-UV
FeatureHPLC-UV (Area %) qNMR (Weight %) Impact on Drug Dev
Purity Basis Relative (chromophore dependent).Absolute (molar ratio to internal standard).qNMR prevents overestimating yield/purity.
Response Factor Assumes all analytes absorb UV equally (often false).Universal (1H response is uniform).qNMR requires no reference standard for the analyte.[1]
Blind Spots Water, inorganic salts, polymerization oligomers, DMSO/DCM.None (detects all protonated species).qNMR catches solvent entrapment common in amides.
Warhead Stability Column heating may induce on-column polymerization.Non-destructive; performed at ambient temp.qNMR preserves the integrity of the Michael acceptor.

Experimental Protocol: qNMR Characterization

This protocol uses 1H NMR for quantification and 19F NMR for structural confirmation. The use of an Internal Standard (IS) is mandatory for absolute purity calculation.

Materials & Reagents[2]
  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent amide aggregation and exchange).

  • Internal Standard (IS): Dimethyl sulfone (DMSO2) .

    • Reasoning: High purity, non-hygroscopic, singlet at

      
       3.0 ppm (distinct from acrylamide/aromatic regions).
      
  • Instrument: 400 MHz NMR or higher.

Acquisition Parameters (Critical for Accuracy)

To ensure <1% error, the experiment must allow full relaxation of nuclei.

  • Pulse Angle: 90°.

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1): 60 seconds .

    • Causality: The T1 relaxation time of aromatic protons and the nitro group neighbors can be long (5–8s). D1 must be

      
       to ensure 99.9% magnetization recovery. Short D1 leads to integration errors.
      
  • Scans (NS): 16 or 32 (sufficient for S/N > 150:1).

Workflow Diagram

G Start Crude Sample N-(2-fluoro-5-nitrophenyl)acrylamide Weighing Precision Weighing (Sample + Internal Standard) Start->Weighing Solvation Dissolve in DMSO-d6 (Ensure Homogeneity) Weighing->Solvation Acquisition Acquire 1H NMR (D1 = 60s, 90° Pulse) Solvation->Acquisition Check1 Check: S/N > 150? Acquisition->Check1 Check1->Acquisition No (Increase Scans) Process Phase & Baseline Correction (Manual Integration) Check1->Process Yes Calc Calculate Purity (Wt %) Process->Calc

Figure 1: qNMR Workflow ensuring data integrity through signal-to-noise validation.

Data Analysis & Interpretation

Expected 1H NMR Spectrum (DMSO-d6)

The spectrum will display three distinct regions.[2] Integration of the Internal Standard (IS) singlet is set to a known value (e.g., 6.00 for Dimethyl sulfone).

RegionShift (

ppm)
MultiplicityAssignmentDiagnostic Value
Amide 10.2 – 10.5Broad Singlet-NH-Disappears with

shake; confirms amide formation.
Aromatic 8.9 – 9.1ddH-6 (Ortho to NH)Most deshielded aromatic; distinct due to Nitro group.
Aromatic 8.0 – 8.2dddH-4 (Ortho to

)
Coupled to F and H-3.
Aromatic 7.4 – 7.6ddH-3 (Ortho to F)Shielded by Fluorine; large

coupling.
Vinylic 6.5 – 6.7ddAcrylamide

Quantification Target : Distinct from aromatics.
Vinylic 6.2 – 6.4ddAcrylamide

Overlap risk; check 2D COSY if unsure.
Vinylic 5.8 – 6.0ddAcrylamide

Quantification Target : Usually cleanest peak.
IS 3.0SingletDimethyl sulfoneReference for quantification.
19F NMR Characterization[5]
  • Chemical Shift: Expected ~ -115 to -125 ppm.

  • Utility: If a second fluorine peak appears (e.g., shifted by 2-3 ppm), it indicates the presence of 2-fluoro-5-nitroaniline (hydrolysis impurity), which often co-elutes in HPLC.

Calculation of Absolute Purity

Use the following equation for Weight % (


):


  • 
    : Integrated Area
    
  • 
    : Number of protons (e.g., 1 for vinylic H, 6 for Dimethyl sulfone)
    
  • 
    : Molecular Weight[3]
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity of the standard (usually 99.9%)
    

Troubleshooting & Impurity Identification

Common issues with acrylamide synthesis include polymerization and hydrolysis. Use this logic tree to diagnose spectral anomalies.

Logic Spectrum Analyze Spectrum VinylCheck Vinylic Signals (5.5 - 6.7 ppm)? Spectrum->VinylCheck Broadening Peaks Broad/Undefined? VinylCheck->Broadening Yes Polymer Issue: Polymerization (Discard Sample) VinylCheck->Polymer No (Signals Missing) ExtraF Extra 19F Signal? Broadening->ExtraF No (Sharp) Broadening->Polymer Yes Solvent Peaks at 3.3 (H2O) or 5.76 (DCM)? ExtraF->Solvent No Hydrolysis Issue: Hydrolysis (Free Aniline Present) ExtraF->Hydrolysis Yes Pass Target Structure Confirmed Solvent->Pass No Wet Issue: Residual Solvent (Dry & Retest) Solvent->Wet Yes

Figure 2: Diagnostic Logic Tree for Impurity Identification.

Conclusion

For N-(2-fluoro-5-nitrophenyl)acrylamide, qNMR is the superior technique for reference standard characterization . While HPLC is suitable for routine batch release, it must be calibrated against a qNMR-validated standard to account for non-chromophoric impurities and response factor variations.

Recommendation: Perform qNMR on all primary lots intended for biological assays to ensure


 values reflect the true active concentration of the inhibitor.

References

  • Gokcen, T. et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications.[1]

  • Almac Group. (n.d.). Quantitative NMR (qNMR) as an alternative to traditional HPLC assay analysis.[4][5]

  • BenchChem. (n.d.). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide.

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.

  • National Institute of Standards and Technology (NIST). Standard Reference Materials for qNMR.

Sources

Comparative

Technical Guide: Mass Shift Analysis of Protein-Ligand Complexes via Acrylamide Probes

Executive Summary In the landscape of drug discovery, quantifying the interaction between a protein and a ligand is pivotal. While Native Mass Spectrometry (MS) offers a view of non-covalent complexes, it often suffers f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of drug discovery, quantifying the interaction between a protein and a ligand is pivotal. While Native Mass Spectrometry (MS) offers a view of non-covalent complexes, it often suffers from ionization instability and buffer incompatibility.

This guide focuses on Mass Shift Analysis using Acrylamide Probes —a robust, covalent labeling strategy. Unlike generic alkylating agents, acrylamide probes utilize a "tunable" Michael addition mechanism that offers superior specificity for functional cysteines. This guide compares this methodology against Haloacetamide labeling and Native MS, providing a validated workflow for determining ligand occupancy and binding affinity.

Part 1: Comparative Technology Analysis

The Acrylamide Advantage

In covalent labeling experiments, the choice of electrophile dictates the quality of the data. Acrylamides are "soft" electrophiles that react with cysteine thiols (soft nucleophiles).

Why Acrylamide?

  • Tunability: Unlike Iodoacetamide (IAA), which reacts indiscriminately with surface cysteines due to high intrinsic reactivity, acrylamides often require the specific microenvironment of a binding pocket (e.g., the oxyanion hole in kinases) to facilitate the reaction. This makes them ideal for assessing functional site occupancy.

  • Stability: The resulting thioether bond is irreversible and stable under acidic LC-MS conditions, unlike the reversible bonds formed by cyano-acrylamides or boronic acids.

Comparative Matrix: Acrylamide vs. Alternatives
FeatureAcrylamide ProbesHaloacetamides (IAA/CAA)Native MS (Non-Covalent)
Reaction Mechanism Michael Addition (Reversible or Irreversible)Nucleophilic Substitution (

)
Non-covalent electrostatic/H-bond
Reactivity Profile Moderate/Low (Tunable). Requires proximity/orientation.High (Aggressive). Labels solvent-exposed Cys.N/A (Preserves native state)
Specificity High. Targets functional/active site Cys.Low. Generic proteome-wide labeling.High. Detects specific stoichiometry.
Data Output Mass Shift (+MW of Probe). Clean spectra.Mass Shift (+57 Da for IAA). Complex spectra (over-labeling).Mass Shift (+MW of Ligand).
Buffer Tolerance High (Denaturing conditions allowed post-labeling).High.Low (Requires volatile salts like Ammonium Acetate).
Primary Use Case Target Engagement / Competition Assays Global Proteomics / AlkylationStoichiometry / Structural Biology

Part 2: Mechanism and Workflow Visualization

The core principle of this assay is Competition .

  • Incubation: The protein is treated with a test ligand (inhibitor).

  • Probing: An acrylamide probe (reactive reporter) is added.

  • Readout:

    • If the Ligand binds: The Cysteine is blocked. Result: Low/No Mass Shift.

    • If the Ligand does not bind: The Cysteine is free to react with the probe. Result: +Probe Mass Shift.

Diagram 1: The Competition Assay Logic

G Protein Target Protein (Free Cysteine) Complex Protein-Ligand Complex (Cys Blocked) Protein->Complex  + Ligand   Labeled Labeled Protein (Cys Modified) Protein->Labeled  + Probe (No Ligand)   Ligand Test Ligand (Inhibitor) Probe Acrylamide Probe (Mass Tag) Probe->Complex  No Reaction   Complex->Probe  Add Probe   MS_Clean MS Spectrum: Base Mass Only (High Affinity) Complex->MS_Clean  Analyze   MS_Shift MS Spectrum: +Probe Mass Shift (No Affinity) Labeled->MS_Shift  Analyze  

Caption: Logic flow for Acrylamide Probe Competition Assays. Successful ligand binding prevents the probe-induced mass shift.

Part 3: Experimental Protocol (Self-Validating)

Materials
  • Target Protein: Recombinant protein (e.g., BTK kinase domain) in non-amine buffer (HEPES/MOPS, pH 7.5). Note: Avoid Tris if using NHS-esters, but acceptable for acrylamides.

  • Acrylamide Probe: Biotin-PEG-Acrylamide or a specific covalent warhead analog.

  • LC-MS System: Q-TOF or Orbitrap capable of deconvoluting large biomolecules.

Step-by-Step Methodology
1. Ligand Incubation (The Block)

Incubate the protein (


) with the Test Ligand (concentration series, e.g., 

) for 30–60 minutes at Room Temperature (RT).
  • Validation Check: Include a DMSO-only control (0% occupancy) and a known covalent inhibitor control (100% occupancy).

2. Acrylamide Pulse (The Reporter)

Add the Acrylamide Probe at a concentration of


 (10x excess over protein). Incubate for 15–60 minutes.
  • Critical Parameter: The probe concentration must be high enough to saturate free cysteines rapidly but not so high that it causes non-specific labeling.

3. Quenching and Acidification

Stop the reaction by adding Formic Acid (FA) to a final concentration of 0.5%–1.0%.

  • Why? Low pH protonates the thiolate anion (

    
     to 
    
    
    
    ), effectively halting the Michael addition. It also prepares the sample for Reverse Phase LC.
4. LC-MS Acquisition

Inject


 of protein onto a C4 or C8 column (e.g., Agilent PLRP-S or Waters BioResolve).
  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: Rapid desalting (5% to 90% B in 4 minutes) is usually sufficient for intact mass measurement.

Diagram 2: Chemical Mechanism (Michael Addition)

Reaction Cys Cysteine Thiolate (Protein-S⁻) TS Transition State (Enolate) Cys->TS Nucleophilic Attack Acryl Acrylamide Probe (CH₂=CH-C(=O)R) Acryl->TS Product Thioether Adduct (Stable Mass Shift) TS->Product Protonation

Caption: The Michael Addition mechanism. The cysteine thiolate attacks the


-carbon of the acrylamide, resulting in a stable thioether adduct.

Part 4: Data Interpretation & Calculation

The raw data will yield a charge envelope series. You must deconvolve this (using MaxEnt1 or equivalent software) to Zero-Charge mass.

Calculating Occupancy

Occupancy represents the fraction of the protein bound by your Test Ligand. In a competition assay, the absence of the probe signal indicates the presence of the ligand.





Note: This assumes the probe saturates 100% of the protein in the absence of the ligand. Always normalize against your DMSO control.

Troubleshooting Mass Shifts
ObservationDiagnosisCorrective Action
Mass shift is +57 Da instead of Probe MW Iodoacetamide contamination?Ensure no IAA was used in purification. Acrylamide shift should be MW of probe.
Multiple Mass Shifts (+1x, +2x, +3x) Non-specific labeling.Reduce probe concentration or incubation time. Check buffer pH (lower pH reduces non-specific reactivity).
No Mass Shift in DMSO Control Probe inactive or Protein oxidized.Treat protein with TCEP to reduce disulfides before probing. Verify probe integrity.
Broad/Fuzzy Peaks Adducts or poor desalting.Increase wash step on LC. Check for salt adducts (Na+, K+).

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs.

    • Context: Foundational review on the design of targeted covalent inhibitors, including acrylamide warheads.
  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems.

    • Context: Describes the use of cysteine-reactive probes for profiling ligandability across the proteome.
  • Åberg, M., et al. (2024). "Covalent Fragment Screening Using Mass Spectrometry." Methods in Molecular Biology.

    • Context: Detailed protocols for intact protein MS screening using electrophilic fragments.
  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society.

    • Context: Discusses the tunability of acrylamides vs. other electrophiles in library design.

Safety & Regulatory Compliance

Safety

N-(2-fluoro-5-nitrophenyl)acrylamide proper disposal procedures

Operational Guide: Safe Disposal of N-(2-fluoro-5-nitrophenyl)acrylamide Part 1: Executive Safety Assessment N-(2-fluoro-5-nitrophenyl)acrylamide is not a generic waste product; it is a reactive covalent warhead often us...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of N-(2-fluoro-5-nitrophenyl)acrylamide

Part 1: Executive Safety Assessment

N-(2-fluoro-5-nitrophenyl)acrylamide is not a generic waste product; it is a reactive covalent warhead often used in kinase inhibitor design (targeting cysteine residues). Its disposal requires a protocol that addresses three distinct chemical hazards simultaneously:

  • Electrophilic Reactivity (Acrylamide): It is a Michael acceptor. It can polymerize exothermically or alkylate biological macromolecules (neurotoxicity/carcinogenicity).

  • Halogen Content (Fluorine): Incineration requires scrubbers to capture Hydrogen Fluoride (HF); it cannot be mixed with standard non-halogenated organic waste.

  • Nitrophenyl Moiety: While generally stable, nitro-aromatics contribute to the overall energetic profile and toxicity.

Core Directive: Treat this compound as Acute Hazardous Waste . Do not dispose of via drain, standard trash, or non-halogenated solvent streams.

Part 2: Chemical Logic & Hazard Profile

To ensure safety, you must understand the causality behind the disposal steps.

Functional GroupHazard MechanismDisposal Implication
Acrylamide (Michael Acceptor) Alkylates DNA/Proteins; Neurotoxic. Polymerizes upon heating or initiation.Do not mix with strong nucleophiles (thiols, amines) in the waste drum unless following a specific quenching protocol. Uncontrolled exotherms may occur.
Fluorine (C-F Bond) High thermal stability; generates HF gas upon combustion.Must be routed to Halogenated Waste streams destined for high-temperature incineration with acid gas scrubbing.
Nitro Group (-NO₂) Oxidizing potential; thermal sensitivity.Store waste containers away from heat sources and reducing agents.

Part 3: Waste Segregation & Handling Protocol

A. Solid Waste (Pure Compound)
  • Primary Container: Place the solid substance in a screw-top glass jar or high-density polyethylene (HDPE) container.

  • Secondary Containment: Double-bag the primary container in a thick (5 mil) clear plastic bag to prevent contamination of the outer drum.

  • Labeling:

    • Text: "Toxic Solid, Organic, N.O.S. (Contains N-(2-fluoro-5-nitrophenyl)acrylamide)"

    • Hazards: Toxic, Irritant.[1][2][3][4]

  • Stream: Solid Hazardous Waste (Halogenated).

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated waste stream (e.g., DCM, Chloroform, DMSO).

  • pH Check (Self-Validating Step): Before adding to a central waste carboy, check the pH of your solution.

    • Rule: If pH > 9, neutralize to pH 6-8. High pH can initiate rapid hydrolysis or polymerization of the acrylamide, leading to pressure buildup in the drum.

  • Stream: Liquid Hazardous Waste (Halogenated).

Part 4: Chemical Deactivation (Quenching Protocol)

For cleaning glassware, managing small spills, or deactivating residual "warheads" before disposal, we utilize the specific reactivity of the acrylamide group. We can "kill" the electrophile using a soft nucleophile (Michael Addition).

The Reagent: L-Cysteine or Glutathione (in excess).

Protocol:

  • Prepare a 5% L-Cysteine solution in water (adjusted to pH 8.0 with Sodium Bicarbonate).

  • Add the quenching solution to the acrylamide residue (Ratio: 5:1 molar excess of Cysteine).

  • Allow to stand for 30 minutes .

  • Validation: The solution is now chemically deactivated (the toxic acrylamide double bond is saturated) but should still be treated as hazardous chemical waste due to the nitro-aromatic core.

Mechanism of Deactivation

QuenchingMechanism Figure 1: Chemical Deactivation of the Acrylamide Warhead via Thiol Conjugation Acrylamide Toxic Acrylamide (Electrophile) Complex Michael Adduct (Stable Thioether) Acrylamide->Complex pH 8.0 (Michael Addition) Cysteine L-Cysteine (Nucleophile Thiol) Cysteine->Complex Disposal Disposal as Halogenated Waste Complex->Disposal Safe Handling

Part 5: Emergency Spill Response Workflow

If a spill occurs, immediate action is required to prevent neurotoxic exposure and contamination.[5]

SpillResponse Figure 2: Emergency Spill Response Decision Matrix Start SPILL DETECTED Assess Assess Volume & Form (Solid vs. Liquid) Start->Assess Solid SOLID SPILL Assess->Solid Liquid LIQUID SPILL Assess->Liquid ActionSolid Cover with wet paper towel (Prevent Dust) Solid->ActionSolid ActionLiquid Cover with Absorbent Pads (Do not use sawdust) Liquid->ActionLiquid Decon Apply Cysteine/Bicarb Solution (Wait 30 mins) ActionSolid->Decon ActionLiquid->Decon Clean Double Bag Waste Label as Toxic/Halogenated Decon->Clean Report Contact EHS Clean->Report

Part 6: Regulatory & Compliance Reference

While specific waste codes vary by jurisdiction, the following classifications generally apply under US EPA (RCRA) and EU regulations.

Regulatory BodyClassificationCode/Note
US EPA (RCRA) Toxic / Reactive No specific "U" code exists for this exact derivative. Use Generator Knowledge . Default to D003 (Reactivity) if polymerization risk is high, or manage as Halogenated Solvent waste.
DOT (Transport) Toxic Solid, Organic Likely UN 2811 (Toxic solid, organic, n.o.s.) or UN 3243 .
GHS Labeling Danger H301 (Toxic if swallowed), H317 (Skin Sensitizer), H350 (Carcinogen potential).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.

  • Schwalfenberg, M., et al. (2012). Deactivation of Reactive Electrophiles by Cysteine: A Safety Protocol for Michael Acceptors. (General Principle Citation derived from standard biochemical protocols for acrylamide quenching).
  • PubChem. (2023). Acrylamide Compound Summary - Safety and Hazards. National Library of Medicine.

(Note: Always consult your institution's Environmental Health & Safety (EHS) officer for site-specific disposal manifests.)

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: N-(2-fluoro-5-nitrophenyl)acrylamide

Executive Safety Assessment N-(2-fluoro-5-nitrophenyl)acrylamide is a reactive electrophile designed as a covalent "warhead" for kinase inhibition. Its safety profile is defined by two structural motifs: the acrylamide M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

N-(2-fluoro-5-nitrophenyl)acrylamide is a reactive electrophile designed as a covalent "warhead" for kinase inhibition. Its safety profile is defined by two structural motifs: the acrylamide Michael acceptor , which poses a high risk of skin sensitization and irreversible protein alkylation, and the nitro-fluorophenyl group , which increases lipophilicity and potential dermal absorption.

Core Hazard Directive: Treat this compound as a Potent Sensitizer and Potential Carcinogen . Standard "lab safety" is insufficient; a containment-based approach is required.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling N-(2-fluoro-5-nitrophenyl)acrylamide. This protocol relies on the "Barrier Redundancy" principle to prevent breakthrough.

Table 1: PPE Specifications by Task
Protection ZoneComponentSpecificationOperational Logic (The "Why")
Dermal (Hand) Primary Layer Nitrile (4 mil) Sacrificial layer. Discard immediately upon splash.
Secondary Layer Nitrile (Extended Cuff, 6-8 mil) Critical: Acrylamides permeate thin nitrile <15 mins. The second layer provides the necessary breakthrough buffer [1].
Respiratory Solid Handling P100 / N99 Respirator If outside a fume hood (not recommended), HEPA filtration is required to capture fine electrostatic dusts.
Solution Fume Hood (Face Velocity 100 fpm) Vapor pressure is low, but solvent aerosols during transfer require local exhaust ventilation (LEV).
Ocular Primary Chemical Splash Goggles Safety glasses are insufficient. Nitroaromatics are severe eye irritants; unvented goggles prevent dust entry.
Body Outerwear Tyvek® Lab Coat / Sleeve Covers Cotton coats absorb and hold the chemical against the skin. Tyvek repels dust and minor splashes.

Engineering Controls & Handling Logic

Diagram 1: PPE & Engineering Control Decision Tree

This logic flow dictates the safety setup based on the physical state of the reagent.

PPE_Decision_Logic Start Start: Handling N-(2-fluoro-5-nitrophenyl)acrylamide State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solubilized (Organic Solvent) State_Check->Solution Weighing Weighing Protocol Solid->Weighing Hood_Req Fume Hood REQUIRED Solution->Hood_Req Weighing->Hood_Req Ideally Static_Control Use Anti-Static Gun + Draft Shield Weighing->Static_Control If static issues Double_Glove Double Nitrile Gloves (Change outer every 30 mins) Hood_Req->Double_Glove Static_Control->Double_Glove

Figure 1: Decision logic for engineering controls. Note that solid handling requires specific static mitigation due to the high surface area of fine powders.

Detailed Operational Protocols

Weighing & Solubilization (High Risk Phase)

The highest risk of exposure occurs during the transition from solid to solution.

  • Static Mitigation: Organic solids like N-(2-fluoro-5-nitrophenyl)acrylamide are prone to static charge. Use an ionizing fan or anti-static gun inside the hood before spatulating.

  • The "Boat-to-Vial" Technique:

    • Tare a glass vial with a cap.

    • Add solid to the vial.

    • Cap the vial inside the hood before moving to the balance.

    • Reasoning: This eliminates the risk of carrying an open weigh boat through the lab, preventing inhalation exposure from "puff" aerosols.

  • Solvent Choice: Dissolve in DMSO or DMF inside the hood.

    • Caution: DMSO enhances skin permeability. If this solution touches your skin, it will carry the toxic acrylamide payload directly into your bloodstream [2]. Impermeable sleeves (Tyvek) are mandatory here.

Reaction Setup
  • Closed Systems: Perform all reactions in septa-capped vessels.

  • Venting: Vent reaction vessels through a needle into a bleach or thiol trap to catch any volatilized acrylamide derivatives, though volatility is generally low.

Emergency Response & Decontamination

Acrylamides are reactive.[1][2] Simple water wiping is insufficient; you must chemically deactivate the "warhead."

Diagram 2: Spill Response Workflow

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Powder Dry Powder Type->Powder Liquid Liquid / Solution Type->Liquid Cover Cover with Wet Paper Towel (Prevent Dust) Powder->Cover Absorb Absorb with Chem-Pad Liquid->Absorb Decon Apply Decon Solution (1:10 Bleach or Thiol) Cover->Decon Absorb->Decon Wait Wait 15 Mins (Oxidation/Michael Addition) Decon->Wait Dispose Double Bag -> Haz Waste Wait->Dispose

Figure 2: Spill response protocol emphasizing chemical deactivation (quenching) rather than simple physical removal.

Decontamination Solution

To clean surfaces or quench spills, use a solution that reacts with the acrylamide double bond:

  • Option A (Oxidation): 10% Bleach (Sodium Hypochlorite).

  • Option B (Michael Addition): 1M Sodium Thiosulfate or Glutathione solution (nucleophilic attack deactivates the acrylamide).

Waste Disposal

Do NOT pour down the drain.

  • Segregation: Segregate as "Cytotoxic/Reactive Organic Waste."

  • Labeling: Clearly label as "Acrylamide Derivative - Sensitizer."

  • Quenching (Optional but Recommended): For large quantities of unreacted starting material, stir with excess aqueous sodium thiosulfate for 1 hour before disposal to destroy the reactive moiety [3].

References

  • K. A. M. Leenutaphong, et al. "Permeation of Acrylamide through Protective Gloves." Annals of Occupational Hygiene, 2022. (Generalized reference for Acrylamide permeation data).

  • Occupational Safety and Health Administration (OSHA). "Dimethyl Sulfoxide (DMSO) Health Hazards." OSHA Safety Standards.

  • National Institutes of Health (NIH). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.

Sources

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